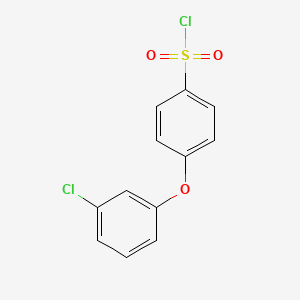![molecular formula C16H19N B3371816 3-[3-(4-Methylphenyl)propyl]aniline CAS No. 80861-12-7](/img/structure/B3371816.png)
3-[3-(4-Methylphenyl)propyl]aniline
描述
3-[3-(4-Methylphenyl)propyl]aniline is an organic compound with the molecular formula C16H19N It is a derivative of aniline, where the aniline group is substituted with a 3-(4-methylphenyl)propyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(4-Methylphenyl)propyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzyl chloride and aniline.
Reaction: The 4-methylbenzyl chloride undergoes a Friedel-Crafts alkylation with aniline in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
3-[3-(4-Methylphenyl)propyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-[3-(4-Methylphenyl)propyl]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
- 3-[3-(4-Chlorophenyl)propyl]aniline
- 3-[3-(4-Methoxyphenyl)propyl]aniline
- 3-[3-(4-Fluorophenyl)propyl]aniline
Comparison:
- 3-[3-(4-Methylphenyl)propyl]aniline is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules.
- 3-[3-(4-Chlorophenyl)propyl]aniline has a chlorine substituent, which can enhance its electrophilic properties.
- 3-[3-(4-Methoxyphenyl)propyl]aniline contains a methoxy group, which can affect its solubility and electronic properties.
- 3-[3-(4-Fluorophenyl)propyl]aniline has a fluorine substituent, which can impact its stability and reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
3-[3-(4-methylphenyl)propyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-13-8-10-14(11-9-13)4-2-5-15-6-3-7-16(17)12-15/h3,6-12H,2,4-5,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJIYAKLRHAWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509953 | |
| Record name | 3-[3-(4-Methylphenyl)propyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80861-12-7 | |
| Record name | 3-[3-(4-Methylphenyl)propyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


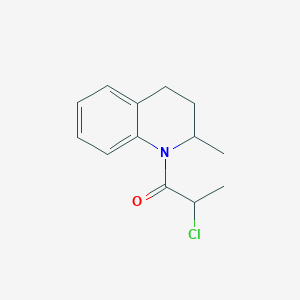
![3-[(Cyclohexyloxy)methyl]aniline](/img/structure/B3371742.png)
![Spiro[2.5]oct-4-ylamine](/img/structure/B3371749.png)
![N-[2-(2-Amino-benzoimidazol-1-yl)-ethyl]-acetamide](/img/structure/B3371753.png)
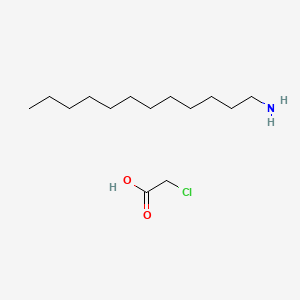
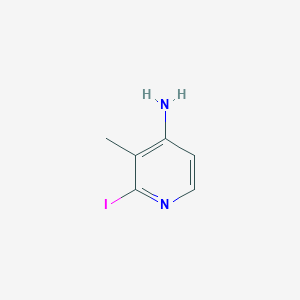


![5-Amino-[3,3'-bipyridin]-6(1H)-one](/img/structure/B3371783.png)
![1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B3371785.png)
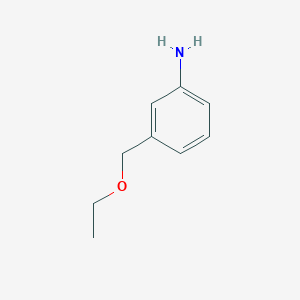
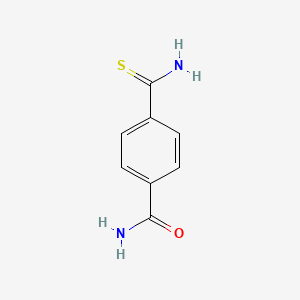
![4-[3-(4-Methylphenyl)propyl]aniline](/img/structure/B3371821.png)
